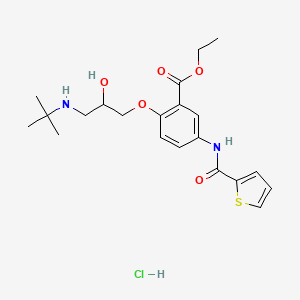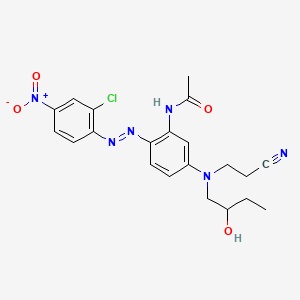
Isohexadecyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isohexadecyl acetate, also known as 14-methylpentadecyl acetate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from isohexadecanol and acetic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isohexadecyl acetate can be synthesized through the esterification reaction between isohexadecanol and acetic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction can be represented as follows:
Isohexadecanol+Acetic Acid→Isohexadecyl Acetate+Water
Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) for purification. The use of reverse-phase HPLC columns, such as Newcrom R1, allows for the efficient separation and isolation of this compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: Isohexadecyl acetate, being an ester, undergoes typical ester reactions such as hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isohexadecanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and isohexadecanol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Isohexadecanol and acetic acid.
Reduction: Isohexadecanol.
Transesterification: Different esters and isohexadecanol.
Wissenschaftliche Forschungsanwendungen
Isohexadecyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard in chromatographic analysis and as a solvent in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of isohexadecyl acetate is primarily related to its chemical structure as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s role in lipid metabolism and its potential use in drug delivery systems, where the release of active ingredients is controlled by enzymatic hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Isohexadecyl acetate can be compared with other esters such as:
Methyl butanoate: Known for its pineapple-like odor and used in flavorings.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Isopentyl acetate: Known for its banana-like odor and used in flavorings.
Uniqueness: this compound stands out due to its specific structure, which imparts unique physical and chemical properties. Its long alkyl chain makes it more lipophilic compared to shorter-chain esters, influencing its applications in lipid metabolism studies and drug delivery systems .
Eigenschaften
| 95277-07-9 | |
Molekularformel |
C18H36O2 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
14-methylpentadecyl acetate |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-20-18(3)19/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
GYJSGHUDLCOWND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







